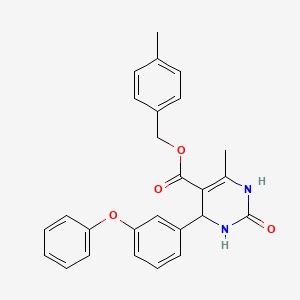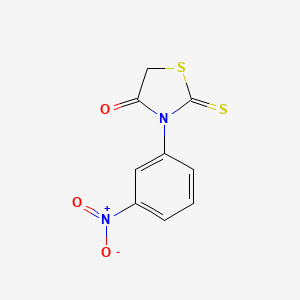![molecular formula C17H20ClN5O3 B11682609 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione est un composé organique complexe avec une structure unique qui combine une base purine avec divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Les étapes clés incluent :
Formation du noyau purine : Le noyau purine peut être synthétisé par une série de réactions de condensation impliquant des dérivés de la formamide et d'autres composés azotés.
Introduction du groupe chlorobenzyl : Cette étape implique l'alkylation du noyau purine avec du chlorure de 2-chlorobenzyl dans des conditions basiques.
Attachement du groupe méthoxyéthylamino : Ceci est réalisé par des réactions de substitution nucléophile, où le dérivé de la purine réagit avec la 2-méthoxyéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être obtenue en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chlorobenzyl peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Produits principaux
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Introduction de divers groupes fonctionnels tels que des groupes alkyle, aryle ou acyle.
Applications de la recherche scientifique
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres molécules complexes.
Mécanisme d'action
Le mécanisme d'action du 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en :
Liaison aux enzymes : Inhibition ou activation d'enzymes spécifiques impliquées dans les voies métaboliques.
Interaction avec les récepteurs : Modulation de l'activité des récepteurs pour produire une réponse biologique.
Affectation de l'expression génétique : Influence sur l'expression des gènes liés à son activité biologique.
Applications De Recherche Scientifique
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
7-(2-chlorobenzyl)-1,3-diméthylxanthine : Structure similaire mais sans le groupe méthoxyéthylamino.
8-[(2-methoxyethyl)amino]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione : Structure similaire mais sans le groupe chlorobenzyl.
Unicité
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione est unique en raison de la présence à la fois du groupe chlorobenzyl et du groupe méthoxyéthylamino, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C17H20ClN5O3 |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20ClN5O3/c1-21-14-13(15(24)22(2)17(21)25)23(16(20-14)19-8-9-26-3)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3,(H,19,20) |
Clé InChI |
AATNTCXCTGYIPW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)



![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)
